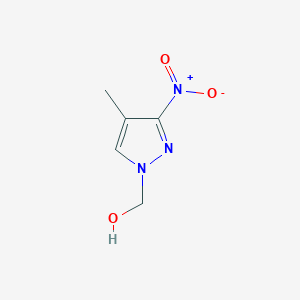

(4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O3 |

|---|---|

Molecular Weight |

157.13 g/mol |

IUPAC Name |

(4-methyl-3-nitropyrazol-1-yl)methanol |

InChI |

InChI=1S/C5H7N3O3/c1-4-2-7(3-9)6-5(4)8(10)11/h2,9H,3H2,1H3 |

InChI Key |

TXELSKUDCLJZNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1[N+](=O)[O-])CO |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Precursor Chemistry of 4 Methyl 3 Nitro 1h Pyrazol 1 Yl Methanol

Strategies for the Construction of the 4-Methyl-3-nitro-1H-pyrazole Core

The classical and most prevalent method for constructing the pyrazole (B372694) ring is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov In the context of synthesizing the 4-methyl-3-nitro-1H-pyrazole core, a suitable starting material would be a 1,3-diketone bearing a methyl group at the C-2 position. For instance, 3-methyl-2,4-pentanedione (B1204033) (3-methylacetylacetone) can be reacted with hydrazine hydrate.

However, introducing the nitro group at a later stage can lead to challenges in regioselectivity. Therefore, a more strategic approach involves the use of precursors that already contain the nitro functionality. A common strategy is the cyclocondensation of a nitro-substituted β-dicarbonyl compound or its synthetic equivalent with methylhydrazine. This method offers better control over the final substitution pattern of the pyrazole ring.

Another versatile approach is the 1,3-dipolar cycloaddition of a diazo compound with a suitably substituted alkene, followed by aromatization. While powerful, this method requires the synthesis of specific diazo and alkene precursors.

| Cyclization Strategy | Key Precursors | Advantages | Challenges |

| Paal-Knorr Condensation | 1,3-Diketone (e.g., 3-methyl-2,4-pentanedione), Hydrazine | Readily available starting materials, well-established reaction. | Potential for regioisomeric mixtures, nitration of the formed pyrazole can be unselective. |

| Condensation with Nitro-precursors | Nitro-substituted 1,3-dicarbonyl, Methylhydrazine | Better control of regioselectivity for the nitro group. | Synthesis of the nitro-substituted precursor may be complex. |

| 1,3-Dipolar Cycloaddition | Diazo compound, Substituted alkene | High degree of flexibility in substituent introduction. | Requires synthesis of specific and sometimes unstable precursors. |

Achieving the correct 3-nitro and 4-methyl substitution pattern is paramount. When starting with a pre-formed 4-methyl-1H-pyrazole, direct nitration is a common method to introduce the nitro group. The nitration of pyrazoles typically occurs at the C-4 position unless it is blocked. With the C-4 position occupied by a methyl group, nitration is directed to the C-3 and C-5 positions.

The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The ratio of the resulting 3-nitro and 5-nitro isomers is highly dependent on the reaction conditions, including temperature, concentration of acids, and reaction time. Separation of these isomers can be challenging and often requires chromatographic techniques.

To circumvent the issue of mixed isomers, a more regioselective strategy involves the cyclization of precursors where the substitution pattern is already defined. For example, the reaction of a (Z)-2-methyl-3-nitro-but-2-enal derivative with hydrazine would theoretically yield the desired 4-methyl-3-nitro-1H-pyrazole directly.

N-Substitution Methodologies for the Formation of the (Methanol) Moiety

Once the 4-methyl-3-nitro-1H-pyrazole core is obtained, the final step is the introduction of the methanol (B129727) group at the N-1 position of the pyrazole ring.

The most direct method for the N-hydroxymethylation of pyrazoles is the reaction with formaldehyde (B43269) or a formaldehyde equivalent, such as paraformaldehyde. mdpi.com This reaction is typically carried out under basic conditions, where the pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formaldehyde.

A recent study on the synthesis of related nitropyrazole derivatives explicitly describes the reaction of a nitropyrazole with a 40% aqueous formaldehyde solution to yield the corresponding N-hydroxymethyl derivative. mdpi.com This procedure provides a direct and efficient route to the target molecule from the 4-methyl-3-nitro-1H-pyrazole precursor. The reaction is generally performed in a suitable solvent, and the product can be isolated by standard work-up procedures.

| Reagent | Description | Typical Conditions |

| Formaldehyde (aqueous solution) | A readily available and reactive source of the hydroxymethyl group. mdpi.com | Reaction with the nitropyrazole precursor, often with mild heating. |

| Paraformaldehyde | A solid polymer of formaldehyde that depolymerizes upon heating, providing a controlled source of formaldehyde. duke.edu | Heated in a suitable solvent with the pyrazole and a base. |

While direct hydroxymethylation is often effective, alternative strategies can be employed, particularly in the context of more complex molecules where other functional groups might be sensitive to the reaction conditions. One such approach involves the use of a protected hydroxymethylating agent, such as a chloromethyl ether, followed by a deprotection step.

In syntheses where the pyrazole nitrogen needs to be protected during other transformations, a variety of protecting groups can be utilized. For instance, a trityl or a substituted benzyl (B1604629) group can be introduced at the N-1 position, and then removed at a later stage to allow for the hydroxymethylation. However, for a direct synthesis of (4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol, these protecting group strategies add unnecessary steps and are generally not required.

Optimization of Reaction Conditions and Yield for this compound Synthesis

For the cyclization reaction , the choice of solvent can significantly influence the reaction rate and the regioselectivity. In the case of direct nitration , controlling the temperature is crucial to minimize the formation of by-products and to influence the ratio of the 3- and 5-nitro isomers.

In the final N-hydroxymethylation step , the reaction time and temperature must be optimized to ensure complete conversion of the starting pyrazole without promoting side reactions, such as the formation of bis(pyrazol-1-yl)methane derivatives. The concentration of formaldehyde is also a critical parameter to control.

A summary of key optimization parameters is provided in the table below:

| Synthetic Step | Parameter for Optimization | Desired Outcome |

| Pyrazole Ring Formation | Solvent, Temperature, Catalyst | High yield of the desired 4-methyl-1H-pyrazole isomer. |

| Nitration | Temperature, Acid Concentration, Reaction Time | Maximization of the 3-nitro isomer yield and minimization of by-products. |

| N-Hydroxymethylation | Formaldehyde Concentration, Temperature, Reaction Time | High conversion to the N-hydroxymethyl product with minimal side reactions. |

Green Chemistry Principles and Sustainable Methodologies in the Synthesis of Pyrazole-Based Methanols

The growing emphasis on environmental sustainability has propelled a paradigm shift in chemical synthesis, moving away from traditional methods that often rely on hazardous materials and energy-intensive processes. numberanalytics.comnumberanalytics.com In the context of heterocyclic compounds like pyrazole-based methanols, the principles of green chemistry are being increasingly integrated to develop eco-friendly, efficient, and economically viable synthetic routes. nih.govnih.gov These methodologies focus on minimizing waste, reducing the use of toxic substances, and lowering energy consumption, thereby aligning chemical production with long-term ecological health. numberanalytics.comijarsct.co.in

Traditional synthesis of pyrazole derivatives often involves harsh reaction conditions, the use of volatile organic solvents, and extended reaction times, contributing to significant environmental impact. tandfonline.combenthamdirect.com In response, researchers have developed a suite of sustainable alternatives, including the use of alternative energy sources, eco-friendly solvents, solvent-free conditions, and innovative catalytic systems. thieme-connect.comresearchgate.net These green approaches not only mitigate environmental concerns but also frequently offer advantages such as higher yields, shorter reaction times, and simplified purification processes. nih.govacs.org

A cornerstone of green synthesis is the use of alternative energy sources to drive chemical reactions more efficiently. Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis have emerged as powerful tools in the production of pyrazole derivatives. benthamdirect.comrsc.org

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to heat reaction mixtures directly and uniformly, often leading to a dramatic reduction in reaction times compared to conventional heating methods. tandfonline.comeurekaselect.com For pyrazole synthesis, microwave assistance can shorten reaction times from hours to mere minutes while simultaneously improving product yields. acs.orgpharmacognosyjournal.net This efficiency minimizes energy consumption and reduces the likelihood of side-product formation. tandfonline.com The solvent-free application of microwave irradiation is particularly noteworthy, further enhancing the green credentials of the synthesis. researchgate.netrasayanjournal.co.in

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides mechanical and thermal energy that accelerates reactions. benthamdirect.comeurekaselect.com In the synthesis of pyrazole scaffolds, ultrasound irradiation has been shown to enhance reaction rates and yields, often under milder conditions than traditional methods. nih.govasianpubs.org This technique is particularly effective for heterogeneous reactions and can be conducted in greener solvents like water or ethanol, making it an attractive eco-friendly alternative. nih.govresearchgate.net

| Method | Typical Reaction Time | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours | Oil bath, heating mantle | Well-established, simple equipment | tandfonline.com |

| Microwave Irradiation | Minutes | Microwave reactor | Rapid heating, reduced reaction time, higher yields, energy efficient | acs.orgrsc.org |

| Ultrasound Irradiation | Minutes to hours | Ultrasonic bath/probe | Enhanced reaction rates, milder conditions, improved yields | benthamdirect.comnih.gov |

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry advocates for the reduction or elimination of volatile organic compounds (VOCs) in favor of safer alternatives. ijarsct.co.in

Green Solvents: Water is considered the ideal green solvent due to its non-toxicity, availability, and safety. thieme-connect.com Numerous methods have been developed for synthesizing pyrazole derivatives in aqueous media, often with the aid of surfactants or phase-transfer catalysts to overcome solubility issues. researchgate.netthieme-connect.com Ethanol, derived from renewable resources, is another widely used green solvent. nih.gov The use of these benign solvents significantly reduces the environmental footprint of the synthesis.

Solvent-Free Reactions: An even more sustainable approach is the complete elimination of solvents. tandfonline.com Solvent-free, or solid-state, reactions are often facilitated by grinding the reactants together (mechanochemistry) or by using microwave irradiation. tandfonline.comnih.gov These methods reduce waste, simplify product isolation, and can lead to unique reactivity not observed in solution. rsc.org For instance, the synthesis of pyrazole derivatives has been successfully achieved under solvent-free conditions using catalysts like tetrabutylammonium (B224687) bromide at room temperature. tandfonline.com

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with high efficiency and selectivity while minimizing waste. numberanalytics.com The development of novel catalysts is crucial for the sustainable synthesis of pyrazoles.

Green Catalysts: The focus has shifted towards catalysts that are non-toxic, inexpensive, and recyclable. jetir.org This includes heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and nanocatalysts, which offer high surface area and reactivity. nih.govmdpi.com For example, nano-ZnO and magnetic nanoparticles have been employed as efficient and recyclable catalysts for pyrazole synthesis in aqueous media. nih.govmdpi.com

Multicomponent Reactions (MCRs): MCRs are highly valued in green chemistry because they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials into the final structure. nih.gov This high "atom economy" minimizes waste. One-pot MCRs for synthesizing substituted pyrazoles and fused pyrazole systems like pyrano[2,3-c]pyrazoles are well-established, often proceeding in green solvents and without the need for complex catalysts. researchgate.netnih.gov This strategy offers a rapid, efficient, and environmentally friendly pathway to complex pyrazole-based structures.

| Strategy | Principle | Example Application in Pyrazole Synthesis | Reference |

|---|---|---|---|

| Green Solvents | Replacing hazardous organic solvents with benign alternatives. | One-pot synthesis of pyranopyrazoles in an aqueous medium. | nih.govthieme-connect.com |

| Solvent-Free Synthesis | Eliminating solvents to reduce waste and simplify purification. | Microwave-assisted synthesis using neutral alumina (B75360) as a solid support. | researchgate.net |

| Recyclable Catalysts | Using heterogeneous or magnetic catalysts for easy separation and reuse. | Synthesis using magnetic Fe3O4 nanoparticles in water. | nih.gov |

| Multicomponent Reactions | Maximizing atom economy by combining multiple reactants in one pot. | Four-component condensation to form pyrano[2,3-c]pyrazoles. | nih.gov |

By embracing these green chemistry principles, the synthesis of this compound and other pyrazole-based methanols can be significantly improved, not only in terms of environmental impact but also in process efficiency and economic feasibility.

Iii. Detailed Structural Elucidation and Conformational Analysis of 4 Methyl 3 Nitro 1h Pyrazol 1 Yl Methanol

Advanced Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods provides a complete picture of the molecule's structure in solution, from atomic connectivity to the identification of functional groups and spatial arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of (4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol in the solution phase. Through a series of one-dimensional (¹H, ¹³C) and two-dimensional experiments, typically conducted in a solvent such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6), a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides initial information on the different types of protons present. Key signals include a singlet for the pyrazole (B372694) ring proton (C5-H), a singlet for the methyl group protons (C4-CH₃), a doublet for the methylene (B1212753) protons of the hydroxymethyl group (N-CH₂OH), and a triplet for the hydroxyl proton (-OH), with the latter two signals showing coupling to each other.

The ¹³C NMR spectrum reveals the number of unique carbon environments. This includes distinct signals for the methyl carbon, the methylene carbon, and the three carbons of the pyrazole ring (C3, C4, and C5), with their chemical shifts being significantly influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

Two-dimensional NMR experiments are crucial for establishing the bonding framework of the molecule.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is fundamental for identifying protons that are coupled to each other. For this compound, the most significant correlation would be observed between the methylene protons (N-CH₂OH) and the hydroxyl proton (-OH), confirming the presence of the hydroxymethyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the C5-H, N-CH₂, and C4-CH₃ signals to their respective carbon atoms in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for assembling the complete molecular skeleton by identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, the methylene protons (N-CH₂) would show correlations to the C5 carbon of the pyrazole ring, confirming the point of attachment of the hydroxymethyl group to the N1 position. Similarly, the protons of the methyl group (C4-CH₃) would exhibit correlations to the C3, C4, and C5 carbons, definitively placing the methyl group at the C4 position.

Table 1: Representative ¹H and ¹³C NMR Data and HMBC Correlations for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|

| C5-H | ~8.6 | ~136 | C3, C4, N-CH₂ |

| N-CH₂OH | ~5.7 | ~71 | C5 |

| OH | ~5.6 | - | N-CH₂ |

| C4-CH₃ | ~2.5 | ~11 | C3, C4, C5 |

| C3 | - | ~152 | - |

| C4 | - | ~116 | - |

Note: Chemical shifts are approximate and can vary depending on solvent and experimental conditions.

To investigate the preferred three-dimensional arrangement of the molecule in solution, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are employed. These techniques detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. A key focus would be the rotational orientation of the hydroxymethyl group relative to the pyrazole ring. A NOESY/ROESY experiment could reveal a spatial correlation between the methylene protons (N-CH₂OH) and the C5-H proton. The presence and intensity of this correlation would provide direct evidence for the preferred rotameric conformation of the N-CH₂OH group in solution.

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the specific functional groups within the molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The infrared spectrum would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group, with the broadening indicative of intermolecular hydrogen bonding. Two strong, distinct peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would be expected around 1530 cm⁻¹ and 1370 cm⁻¹, respectively. Other notable signals would include C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹, and C=N and C=C stretching vibrations from the pyrazole ring in the 1400-1600 cm⁻¹ fingerprint region.

Raman Spectroscopy: This technique provides complementary information. The symmetric stretch of the nitro group typically produces a strong and easily identifiable Raman signal. The breathing modes of the pyrazole ring are also often Raman active and can offer further confirmation of the ring structure.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| NO₂ (Nitro) | Asymmetric Stretching | ~1530 |

| C=N, C=C (Ring) | Stretching | 1400-1600 |

| NO₂ (Nitro) | Symmetric Stretching | ~1370 |

| C-O (Alcohol) | Stretching | 1000-1200 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio. This allows for the determination of its elemental composition, thereby confirming the molecular formula as C₅H₇N₃O₃. By comparing the experimentally measured exact mass with the theoretically calculated mass, the formula can be validated with a high degree of confidence.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While NMR spectroscopy reveals the structure in solution, single-crystal X-ray crystallography provides the definitive, high-resolution solid-state structure of this compound. This technique determines the precise spatial coordinates of every atom in the crystal lattice, offering unparalleled detail on bond lengths, bond angles, and torsional angles.

The crystallographic data would confirm the planarity of the pyrazole ring and provide the exact orientation of the methyl, nitro, and hydroxymethyl substituents relative to the ring. Of particular importance is the elucidation of the intermolecular forces that dictate the crystal packing. The analysis would reveal a network of hydrogen bonds, where the hydroxyl group of the hydroxymethyl moiety acts as a hydrogen bond donor. The oxygen atoms of the nitro group and the N2 nitrogen atom of the pyrazole ring are likely to act as hydrogen bond acceptors, creating a robust, three-dimensional supramolecular architecture. These detailed insights into the hydrogen bonding geometry and other potential non-covalent interactions, such as π-π stacking, are crucial for understanding the physical properties of the compound in its solid form.

Molecular Conformation, Torsional Angles, and Bond Geometries

Specific data regarding the three-dimensional arrangement of atoms, the rotational angles between substituent groups, and the precise lengths and angles of the chemical bonds for this compound are not available in published literature. To determine these parameters, experimental techniques such as X-ray crystallography or computational modeling would be required.

Crystal Packing Analysis and Hydrogen Bonding Networks

Information detailing how molecules of this compound arrange themselves in a solid-state crystal lattice is not documented. This includes the nature and geometry of any intermolecular interactions, such as hydrogen bonds, which would be crucial for understanding the solid-state structure.

Chiroptical Properties and Stereochemical Considerations

This compound is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exhibit chiroptical properties such as optical rotation. Discussions regarding stereochemical considerations are not applicable to this compound in its ground state.

Iv. Chemical Reactivity, Transformation Pathways, and Mechanistic Insights for 4 Methyl 3 Nitro 1h Pyrazol 1 Yl Methanol

Reactivity of the Hydroxymethyl Group

The N-hydroxymethyl group, -CH₂OH, attached to the pyrazole (B372694) ring is a versatile functional handle that can participate in a range of reactions typical of primary alcohols, although its reactivity is modulated by the adjacent heterocyclic ring.

The primary alcohol functionality of the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are expected to convert the hydroxymethyl group to the corresponding aldehyde, (4-Methyl-3-nitro-1H-pyrazol-1-yl)carbaldehyde. This transformation is a crucial step in synthetic pathways that require the introduction of a formyl group for further elaboration, such as in Wittig reactions or reductive aminations.

Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent, would likely lead to the formation of the carboxylic acid, 4-Methyl-3-nitro-1H-pyrazole-1-carboxylic acid. This transformation provides a route to pyrazole-1-carboxylic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science. The electrooxidation of similar N-substituted pyrazoles with hydroxyethyl (B10761427) groups has been shown to yield the corresponding carboxylic acids, suggesting a similar outcome for (4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol.

| Starting Material | Product | Reagents |

| This compound | (4-Methyl-3-nitro-1H-pyrazol-1-yl)carbaldehyde | PCC, DMP |

| This compound | 4-Methyl-3-nitro-1H-pyrazole-1-carboxylic acid | KMnO₄, H₂CrO₄ |

The hydroxymethyl group can be reduced to a methyl group, yielding 1,4-dimethyl-3-nitro-1H-pyrazole. This transformation can be achieved through a two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). Alternatively, direct reduction methods, although less common for this specific transformation, might be employed under specific catalytic conditions.

The hydroxyl group of the N-hydroxymethyl moiety can be protonated in acidic media to form a good leaving group (water), rendering the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a variety of nucleophiles. For instance, treatment with hydrohalic acids (HX) would lead to the formation of the corresponding halomethyl derivative, 1-(halomethyl)-4-methyl-3-nitro-1H-pyrazole. These halogenated products are versatile intermediates for further functionalization.

As a primary alcohol, the hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) to yield ethers. These derivatization reactions are useful for modifying the steric and electronic properties of the molecule, which can be important for tuning its biological activity or material properties.

Reactivity of the Nitro Group on the Pyrazole Ring

The nitro group at the C3 position of the pyrazole ring is a strong electron-withdrawing group and a key site for chemical transformations, most notably reduction.

The reduction of the nitro group to a primary amine is a fundamental and widely used transformation in the chemistry of nitropyrazoles. This reaction opens up a vast array of synthetic possibilities for introducing further diversity into the pyrazole scaffold. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule.

Commonly used methods for the reduction of nitroarenes and nitroheterocycles are applicable here:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. This method is generally chemoselective for the nitro group, leaving other functional groups like the hydroxymethyl group intact.

Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are effective for reducing nitro groups. These conditions are robust but may not be suitable for molecules containing acid-labile functional groups.

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the reduction of nitro groups under milder conditions.

The product of this reduction is 1-(hydroxymethyl)-4-methyl-1H-pyrazol-3-amine. This aminopyrazole is a valuable intermediate for a variety of subsequent transformations:

Diazotization: The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo a range of reactions, including:

Sandmeyer Reaction: Displacement of the diazonium group with various nucleophiles such as halides (Cl⁻, Br⁻, I⁻), cyanide (CN⁻), or hydroxyl (OH⁻) in the presence of a copper(I) salt catalyst.

Schiemann Reaction: Conversion to the corresponding fluoro derivative using fluoroboric acid (HBF₄).

Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.

Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides.

Alkylation: The amino group can be alkylated using alkyl halides.

Formation of Heterocyclic Rings: The aminopyrazole can serve as a building block for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, by condensation with appropriate bifunctional reagents.

The chemoselective reduction of the nitro group in the presence of the hydroxymethyl group is a key strategic consideration. Catalytic hydrogenation is often the preferred method for such transformations due to its typically high selectivity.

| Starting Material | Product | Reagents |

| This compound | 1-(Hydroxymethyl)-4-methyl-1H-pyrazol-3-amine | H₂, Pd/C; Fe, HCl; SnCl₂ |

| 1-(Hydroxymethyl)-4-methyl-1H-pyrazol-3-amine | 1-(Hydroxymethyl)-4-methyl-1H-pyrazol-3-yl-diazonium salt | NaNO₂, HCl |

| 1-(Hydroxymethyl)-4-methyl-1H-pyrazol-3-yl-diazonium salt | 3-Halo-1-(hydroxymethyl)-4-methyl-1H-pyrazole | CuX (X = Cl, Br, I) |

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations of the Nitro-Pyrazole System

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for electron-deficient aromatic and heteroaromatic systems. wikipedia.org The viability of SNAr reactions on the this compound ring system is significantly enhanced by the presence of the nitro group, a powerful electron-withdrawing substituent that activates the ring towards nucleophilic attack. wikipedia.orglibretexts.org

Potential for SNAr:

The nitro group at the C3 position strongly reduces the electron density of the pyrazole ring, particularly at the C5 position, making it susceptible to attack by nucleophiles. Research on related N-substituted 3,4-dinitropyrazoles has demonstrated that nucleophilic substitution occurs regioselectively at the C3 position. researchgate.net This suggests that in the this compound system, the nitro group itself could potentially act as a leaving group if a stronger nucleophile is introduced, or it could activate other leaving groups on the ring. The most probable site for nucleophilic attack is the C5 position, which is para to the deactivating pyridine-like nitrogen (N2) and ortho to the activating nitro group.

Common nucleophiles that could potentially react with this system include:

Amines: Primary and secondary amines could displace a suitable leaving group at the C5 position.

Alkoxides and Thiolates: Strong oxygen and sulfur nucleophiles are known to participate in SNAr reactions with activated heterocycles. researchgate.net

Azides: The azide (B81097) ion can be introduced to form azido-pyrazole derivatives, which are precursors to other functional groups. nih.gov

The general mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Limitations:

Despite the activation provided by the nitro group, several factors may limit the SNAr potential of this specific molecule:

Lack of a Good Leaving Group: The pyrazole ring in this compound has hydrogen atoms at the C5 position. While vicarious nucleophilic substitution (VNS) of hydrogen is possible, it often requires specific types of nucleophiles and conditions. acs.org For a conventional SNAr reaction to proceed efficiently, a better leaving group, such as a halogen, would need to be present at the C5 position.

Steric Hindrance: The methyl group at the C4 position provides steric hindrance around the adjacent C3 and C5 positions, which could impede the approach of bulky nucleophiles.

Competing Reactions: The hydroxymethyl group at the N1 position is also reactive. Under basic conditions often used for SNAr, the hydroxyl proton could be abstracted, potentially leading to side reactions or altering the electronic properties of the pyrazole ring.

Electrophilic and Nucleophilic Reactivity of the Pyrazole Heterocycle

The pyrazole ring exhibits a dualistic nature in its reactivity. It contains a "pyrrole-like" nitrogen (N1) that is electron-donating and a "pyridine-like" nitrogen (N2) that is electron-withdrawing. researchgate.net This balance, combined with the influence of substituents, governs its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Reactivity:

Generally, pyrazoles are considered electron-rich aromatic systems that readily undergo electrophilic aromatic substitution, typically at the C4 position if it is unsubstituted. researchgate.net However, in this compound, the situation is reversed. The potent electron-withdrawing and deactivating effect of the nitro group at C3 significantly diminishes the nucleophilicity of the ring. Although the methyl group at C4 is weakly activating, its effect is overshadowed by the nitro group. Consequently, the pyrazole ring in this molecule is highly deactivated towards electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions and are unlikely to proceed selectively or in high yield. nih.gov

Nucleophilic Reactivity:

The nucleophilic character of the this compound molecule resides primarily in two areas:

The Pyridine-like Nitrogen (N2): The lone pair of electrons on the N2 atom is generally available for coordination with Lewis acids or protonation, although its basicity is reduced by the adjacent electron-withdrawing nitro group.

The Hydroxymethyl Group (-CH₂OH): The oxygen atom of the hydroxymethyl group possesses lone pairs of electrons and can act as a nucleophile, for example, in esterification or etherification reactions. This group can also be deprotonated under basic conditions to form a more potent alkoxide nucleophile.

Mechanisms of Key Chemical Transformations Involving this compound

Several key transformations can be envisioned for this molecule, targeting its distinct functional groups.

Reduction of the Nitro Group:

One of the most synthetically useful transformations is the reduction of the nitro group to a primary amine. This conversion dramatically alters the electronic properties of the pyrazole ring, transforming the substituent from strongly deactivating to strongly activating. The reduction can be achieved via several methods, most commonly catalytic hydrogenation. masterorganicchemistry.com

Mechanism (Catalytic Hydrogenation):

Adsorption: Both hydrogen gas (H₂) and the nitro-pyrazole substrate adsorb onto the surface of a metal catalyst (e.g., Pd, Pt, or Ni).

Hydrogen Transfer: The reaction proceeds through a stepwise transfer of hydrogen atoms to the nitrogen atom of the nitro group. This involves the formation of nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates. orientjchem.org

Amine Formation: Further hydrogenation of the hydroxylamine intermediate yields the final amino group (-NH₂), along with the formation of two molecules of water.

Reactions of the Hydroxymethyl Group:

The N-hydroxymethyl group is a versatile handle for further functionalization.

Mechanism of Chlorination (with Thionyl Chloride):

Nucleophilic Attack: The oxygen atom of the hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride (SOCl₂), displacing a chloride ion.

Proton Transfer: The displaced chloride ion acts as a base, deprotonating the oxosulfonium ion intermediate.

SNi Mechanism: The intermediate collapses in an internal nucleophilic substitution (SNi) mechanism. The lone pair on the chloride attacks the carbon atom, leading to the formation of the chloromethyl product, sulfur dioxide (SO₂), and hydrochloric acid (HCl).

Role as a Building Block or Intermediate in Complex Organic Synthesis

This compound is a valuable building block due to the orthogonal reactivity of its functional groups. It can serve as a precursor to a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. nih.govnih.gov

The primary synthetic utility stems from the transformation of its functional groups:

The Nitro Group as a Precursor to an Amine: Reduction of the nitro group yields (3-amino-4-methyl-1H-pyrazol-1-yl)methanol. This amino-pyrazole is a key intermediate. The amino group can be acylated, alkylated, or used as a nucleophile to construct new heterocyclic rings fused to the pyrazole core, such as pyrazolo[3,4-d]pyrimidines, which form the core of many biologically active compounds. researchgate.net

The Hydroxymethyl Group as a Linker: The -CH₂OH group can be converted into other functionalities (e.g., -CH₂Cl, -CH₂Br, -CH₂OTs) to facilitate coupling with other molecules via nucleophilic substitution. It can also be oxidized to an aldehyde or a carboxylic acid, providing a site for imine formation, Wittig reactions, or amide bond coupling.

The Pyrazole Core as a Scaffold: The pyrazole ring itself is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and its metabolic stability. nih.gov By modifying the side chains, the properties of the resulting molecule can be fine-tuned for specific biological targets.

The following table summarizes some potential synthetic transformations.

| Starting Functional Group | Reagent(s) | Product Functional Group | Potential Application |

| 3-Nitro (-NO₂) | H₂, Pd/C or Sn/HCl | 3-Amino (-NH₂) | Formation of amides, sulfonamides, fused heterocycles |

| 1-Hydroxymethyl (-CH₂OH) | SOCl₂ or PBr₃ | 1-Halomethyl (-CH₂X) | Linker for SN2 reactions |

| 1-Hydroxymethyl (-CH₂OH) | PCC or DMP | 1-Formyl (-CHO) | Aldehyde chemistry (e.g., reductive amination, Wittig) |

| 1-Hydroxymethyl (-CH₂OH) | KMnO₄ or Jones Reagent | 1-Carboxylic Acid (-COOH) | Amide coupling, ester formation |

| 3-Amino (from reduction) | Acetic Anhydride (B1165640) | 3-Acetamido (-NHCOCH₃) | Modulating ring reactivity, prodrug synthesis |

| 3-Amino (from reduction) | NaNO₂, HCl then CuX | 3-Halo (-X) | Sandmeyer reaction for further coupling |

These transformations highlight the role of this compound as a versatile platform for generating molecular diversity.

V. Theoretical and Computational Investigations of 4 Methyl 3 Nitro 1h Pyrazol 1 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a popular computational method for investigating the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP or MN15L with basis sets such as 6-31G* or def2-TZVP, are commonly employed to determine ground state properties. researchgate.netmdpi.comnih.gov These properties would include optimized molecular geometry, electronic energies, and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). However, specific DFT studies detailing these ground state properties for (4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol have not been reported.

Ab Initio Methods for High-Accuracy Calculations of Electronic Properties

Ab initio methods are quantum chemical calculations that are not based on experimental data. While computationally more intensive than DFT, they can provide higher accuracy for certain electronic properties. There are currently no published studies that utilize ab initio methods to perform high-accuracy calculations of the electronic properties of this compound.

Conformational Analysis and Energy Landscapes via Computational Methods

Computational methods can be used to explore the different possible three-dimensional arrangements (conformations) of a molecule and their relative energies. This is crucial for understanding a molecule's flexibility and its most stable forms. A conformational analysis of this compound would identify stable conformers and the energy barriers between them. However, no specific conformational analysis studies for this compound have been documented in the scientific literature.

Reaction Pathway Elucidation and Transition State Calculations for Chemical Transformations

Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can understand reaction pathways and predict reaction rates. To date, there are no published computational studies that elucidate reaction pathways or calculate transition states for chemical transformations involving this compound.

Spectroscopic Property Prediction and Validation through Computational Modeling

Computational models can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for interpreting experimental data and confirming molecular structures. While DFT has been used to predict spectroscopic properties for other pyrazole compounds, there is no available research presenting predicted spectroscopic data for this compound. mdpi.comnih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can model the behavior of a molecule over time, providing insights into its interactions with solvent molecules and other molecules. This is important for understanding how the environment affects the compound's properties and behavior. There are currently no published molecular dynamics simulation studies focused on this compound to investigate solvent effects or intermolecular interactions.

Quantitative Structure-Property Relationship (QSPR) Studies Focused on Intrinsic Chemical Characteristics

Quantitative Structure-Property Relationship (QSPR) studies represent a pivotal computational approach in modern chemistry, aiming to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. While specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its intrinsic chemical characteristics based on its molecular structure. Such studies on analogous compounds, particularly nitroaromatic and heterocyclic molecules, provide a robust framework for understanding how the unique structural motifs of this compound would likely influence its behavior.

A typical QSPR study involves the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are then used to build a predictive model through statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. mdpi.com For this compound, these descriptors would be derived from its distinct structural components: the pyrazole ring, the methyl group, the nitro group, and the hydroxymethyl group.

Key Molecular Descriptors for QSPR Analysis

The intrinsic chemical properties of this compound can be predicted by correlating them with various classes of molecular descriptors. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including parameters such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule, such as the Wiener index and Kier & Hall connectivity indices. They provide insights into molecular size, shape, and branching.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and include information about the molecule's size and shape, such as molecular volume and surface area.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. mdpi.com For a nitro-containing compound like this compound, these descriptors are particularly important for understanding its reactivity and stability.

The following interactive table provides examples of molecular descriptors that would be calculated for this compound in a hypothetical QSPR study.

| Descriptor Class | Descriptor Example | Relevance to this compound |

| Constitutional | Molecular Weight | Fundamental property influencing physical characteristics like boiling point and density. |

| Constitutional | Number of Nitro Groups | Directly relates to the energetic properties and electronic effects within the molecule. |

| Topological | Wiener Index | Encodes information about the molecular branching and compactness of the pyrazole ring system. |

| Geometrical | Molecular Surface Area | Influences intermolecular interactions and solubility. |

| Quantum Chemical | HOMO Energy | Relates to the molecule's ability to donate electrons; important for understanding reactivity. |

| Quantum Chemical | LUMO Energy | Indicates the molecule's ability to accept electrons; crucial for assessing electrophilic nature. |

| Quantum Chemical | Dipole Moment | Provides insight into the molecule's polarity, affecting its solubility and intermolecular forces. |

Hypothetical QSPR Models for Intrinsic Properties

Based on QSPR studies of related nitroaromatic and heterocyclic compounds, it is possible to construct hypothetical models that predict the intrinsic properties of this compound. For instance, a property like the heat of formation, which is a measure of a molecule's thermodynamic stability, is often correlated with a combination of constitutional and quantum chemical descriptors.

A hypothetical linear QSPR model for predicting an intrinsic property (P) could take the following form:

P = c0 + c1(D1) + c2(D2) + ... + cn(Dn)

Where P is the property of interest, D1, D2, ..., Dn are the molecular descriptors, and c0, c1, c2, ..., cn are the regression coefficients determined from the statistical analysis of a training set of molecules.

The table below illustrates a hypothetical QSPR study for predicting the heat of formation of a series of nitro-pyrazole derivatives, including this compound.

| Compound | Experimental Heat of Formation (kJ/mol) | Predicted Heat of Formation (kJ/mol) | Key Descriptor 1 (e.g., LUMO Energy) | Key Descriptor 2 (e.g., Molecular Weight) |

| Nitro-pyrazole A | 150.2 | 152.5 | -1.8 eV | 129.08 g/mol |

| Nitro-pyrazole B | 135.8 | 136.1 | -2.1 eV | 143.11 g/mol |

| This compound | (Not Available) | (Predicted Value) | (Calculated Value) | 157.12 g/mol |

| Nitro-pyrazole C | 165.3 | 164.9 | -1.7 eV | 158.10 g/mol |

Research Findings from Analogous Compounds

Studies on nitroaromatic compounds have demonstrated strong correlations between their impact sensitivity and quantum chemical descriptors such as the HOMO-LUMO gap and the electrostatic potential on the molecular surface. nih.gov Similarly, research on heterocyclic compounds has shown that properties like boiling point and solubility can be accurately predicted using topological and constitutional descriptors. researchgate.net These findings underscore the utility of QSPR in estimating the intrinsic chemical characteristics of novel compounds like this compound, even in the absence of extensive experimental data. The development of specific QSPR models for this compound would be a valuable endeavor for predicting its physicochemical properties and guiding its potential applications.

Vi. Applications of 4 Methyl 3 Nitro 1h Pyrazol 1 Yl Methanol As a Synthetic Intermediate and in Materials Chemistry

Precursor in the Synthesis of Advanced Heterocyclic Systems and Complex Natural Product Analogues

The structure of (4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol makes it a valuable starting material for the synthesis of more elaborate heterocyclic systems. The pyrazole (B372694) core is a "privileged scaffold" in medicinal chemistry, and methods to functionalize it are of significant interest. nih.gov

The primary reactive sites for elaboration are the nitro group and the hydroxymethyl group.

Transformation of the Nitro Group: The nitro group is a key functional handle. It can be readily reduced to an amino group under various conditions (e.g., catalytic hydrogenation). This resulting aminopyrazole is a versatile intermediate. The amino group can be diazotized and converted into a range of other substituents (halogens, hydroxyl, cyano) or used in coupling reactions to form azo compounds. ias.ac.in Furthermore, the amine can participate in condensation reactions to build fused heterocyclic rings, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are common motifs in pharmacologically active molecules.

Reactivity of the Hydroxymethyl Group: The N-hydroxymethyl group provides another avenue for synthetic elaboration. It can be oxidized to an aldehyde, which can then undergo reactions like Wittig olefination or reductive amination to append new side chains. Alternatively, the hydroxyl group can be converted into a better leaving group (e.g., a tosylate or halide), allowing for nucleophilic substitution to introduce diverse functionalities. Research on related compounds, such as 1-hydroxymethyl-3-nitropyrazole, has shown that this group can be converted to a nitrate (B79036) ester, demonstrating its reactivity. mdpi.com

The combination of these reactive sites allows for a stepwise and controlled construction of complex molecules, including analogues of natural products that contain a pyrazole ring. nih.gov

| Functional Group | Reaction Type | Product Functional Group | Potential Application |

|---|---|---|---|

| 3-Nitro | Reduction | 3-Amino | Precursor for fused heterocycles, diazotization |

| 1-Hydroxymethyl | Oxidation | 1-Carbaldehyde | Wittig reactions, reductive amination |

| 1-Hydroxymethyl | Esterification/Halogenation | Ester/Halide | Nucleophilic substitution reactions |

| Pyrazole Ring (C-5) | C-H Functionalization | C-C or C-Heteroatom Bond | Introduction of aryl, alkyl, or other groups |

Role in the Generation of Functionalized Organic Molecules with Specific Chemical Properties

The generation of functionalized organic molecules with tailored properties is a cornerstone of modern chemistry. This compound is a platform from which such molecules can be derived, with its properties dictated by its substituents.

The nitro group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the pyrazole ring. This makes the ring more susceptible to nucleophilic attack and modifies the acidity of the ring protons. nih.gov The C-H bond at the 5-position, for example, can be activated for deprotonation and subsequent functionalization. Transition-metal-catalyzed C-H functionalization reactions provide a modern and efficient way to directly introduce new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring, offering a streamlined alternative to traditional cross-coupling methods that require pre-functionalized starting materials. researchgate.netrsc.org

By leveraging the known reactivity of the pyrazole scaffold, a diverse array of derivatives can be synthesized. For instance, selective halogenation at the 5-position could be followed by Suzuki or Sonogashira coupling to introduce aryl or alkynyl groups, respectively. Each new functional group imparts specific properties to the molecule, such as altering its lipophilicity, electronic character, or ability to participate in hydrogen bonding, which is crucial for applications in medicinal chemistry and materials science.

Utilization in Polymer Chemistry, Including Monomer Development or Cross-linking Agent Synthesis

While direct use of this compound in polymer chemistry is not documented, its structure contains functionalities that suggest potential applications. The N-hydroxymethyl group is particularly relevant.

Monomer Development: The hydroxyl group can be chemically modified to create a polymerizable monomer. For example, esterification with acryloyl chloride or methacrylic anhydride (B1165640) would yield a (meth)acrylate monomer. This pyrazole-containing monomer could then be copolymerized with other common monomers (e.g., styrene, methyl methacrylate) to incorporate the specific properties of the nitropyrazole unit into the resulting polymer, such as modified refractive index, thermal stability, or affinity for metal ions.

Cross-linking Agent Synthesis: Molecules with two or more reactive groups can act as cross-linking agents to form polymer networks or hydrogels. mdpi.comnih.gov While the title compound has only one hydroxyl group, it could be derivatized to create a di-functional molecule. For instance, reaction with a diisocyanate could lead to a di-urethane, or it could be used as a chain terminator or side-group modifier in polyurethane synthesis. The rigidity of the pyrazole ring and the polar nature of the nitro group would be expected to influence the mechanical and swelling properties of the resulting polymer network.

These applications remain hypothetical but are based on the established principles of polymer chemistry and the reactivity of the alcohol functional group.

Ligand Design and Synthesis for Coordination Chemistry and Metal Complexes

Pyrazole derivatives are exceptionally common and versatile ligands in coordination chemistry. researchgate.netnih.gov The two adjacent nitrogen atoms of the pyrazole ring are excellent Lewis bases and can coordinate to a wide variety of metal ions. researchgate.net this compound can function as a ligand, with its properties fine-tuned by its substituents.

The N-1 and N-2 atoms of the pyrazole ring are the primary coordination sites. The electronic properties of the ligand are strongly influenced by the nitro group at the C-3 position. As a potent electron-withdrawing group, it reduces the electron density on the pyrazole ring, thereby decreasing the basicity of the nitrogen atoms. This modulation can affect the stability and electronic structure of the resulting metal complexes. saudijournals.com

Furthermore, the hydroxymethyl group at the N-1 position introduces the possibility of bidentate coordination. The oxygen atom of the hydroxyl group could coordinate to the metal center in conjunction with the N-2 nitrogen atom, forming a stable five-membered chelate ring. This would classify the compound as an N,O-bidentate ligand. The properties of such complexes would be highly dependent on the metal ion and the specific coordination geometry adopted.

| Coordination Mode | Donor Atoms | Potential Chelate Ring Size | Effect of Substituents |

|---|---|---|---|

| Monodentate | N-2 | N/A | Nitro group reduces ligand basicity. |

| Bidentate | N-2, O | 5-membered | Forms a stable chelate; electronic properties influenced by methyl and nitro groups. |

Development of Novel Catalytic Systems Utilizing Pyrazole Scaffolds or Derivatives

Metal complexes derived from pyrazole-based ligands have shown significant promise in homogeneous catalysis. nih.gov The catalytic activity of a metal complex is intimately linked to the electronic and steric environment provided by its ligands. The ability to easily synthesize a wide range of substituted pyrazoles allows for the systematic tuning of these properties to optimize catalytic performance.

Complexes formed between pyrazole-based ligands and copper(II) salts, for example, have been demonstrated to catalyze the oxidation of catechol to o-quinone. mdpi.com The efficiency of such catalytic systems depends on factors like the nature of the ligand and the counterion of the metal salt.

By incorporating this compound as a ligand, one could develop novel catalytic systems. The strong electron-withdrawing nature of the nitro group would make the metal center more electrophilic, which could enhance its activity in certain catalytic reactions, such as Lewis acid-catalyzed processes or oxidation reactions. The methyl group provides some steric bulk, which can influence the selectivity of the catalyst. The hydroxymethyl group could also play a role, either by participating in the coordination to the metal or by providing a site for anchoring the catalytic complex to a solid support, creating a heterogeneous catalyst. bohrium.com

In-Depth Analysis of Molecular Interactions and Mechanistic Studies of this compound with Biological Macromolecules

Extensive research into the public scientific literature and databases reveals a significant gap in the specific molecular interaction studies for the chemical compound this compound. While the broader class of pyrazole derivatives has been the subject of numerous investigations into their biological activities and interactions with macromolecules, specific experimental and computational data for this compound are not currently available. This article outlines the established methodologies and frameworks through which such investigations are typically conducted, providing a blueprint for future research on this particular compound.

VII. Molecular Interactions and Mechanistic Studies of this compound with Biological Macromolecules

The biological effects of a compound are fundamentally dictated by its interactions with macromolecules such as proteins and nucleic acids. Understanding these interactions at a molecular level is crucial for drug discovery and development. The following sections detail the standard experimental and computational approaches used to elucidate these mechanisms.

To characterize the interaction between this compound and its potential protein targets, a combination of biophysical and structural biology techniques would be employed.

These techniques are instrumental in quantifying the binding affinity between a small molecule and a protein.

Surface Plasmon Resonance (SPR): This label-free technique measures the change in the refractive index at the surface of a sensor chip as a ligand (in this case, this compound) flows over an immobilized protein. The resulting sensorgram provides real-time data on the association and dissociation rates, from which the equilibrium dissociation constant (KD) can be calculated. A lower KD value signifies a higher binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This method not only determines the binding affinity (KD) but also provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

A hypothetical data table for such studies is presented below:

| Target Protein | Technique | KD (μM) | kon (M-1s-1) | koff (s-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Protein X | SPR | Data not available | Data not available | Data not available | N/A | N/A |

| Protein Y | ITC | Data not available | N/A | N/A | Data not available | Data not available |

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a compound-protein complex at atomic resolution. By crystallizing the protein in the presence of this compound, researchers can visualize the precise binding orientation and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the compound and the amino acid residues of the protein's binding site. This structural information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

In the absence of experimental structural data, computational methods can provide valuable insights into potential binding modes.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions. While various pyrazole derivatives have been the subject of such studies, specific docking analyses for this compound against identified protein targets are not presently documented in the literature. nih.govnih.govnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic representation of the binding stability and can reveal key conformational changes that occur upon ligand binding. nih.govnih.govresearchgate.net

If the target protein is an enzyme, further studies are necessary to understand how this compound modulates its catalytic activity.

Enzyme kinetics studies are performed to determine the mechanism of inhibition or activation. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated. The pattern of changes in the Michaelis constant (Km) and the maximum velocity (Vmax) reveals the type of inhibition:

Competitive: The inhibitor binds to the active site, competing with the substrate. Km increases, Vmax remains unchanged.

Non-competitive: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. Km is unchanged, Vmax decreases.

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex. Both Km and Vmax decrease.

A summary of potential kinetic parameters is shown in the table below:

| Enzyme Target | Inhibition Type | Ki (μM) | Effect on Km | Effect on Vmax |

| Enzyme Z | Data not available | Data not available | Data not available | Data not available |

Allosteric modulators bind to a site on the protein distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Studies on related pyrazole compounds suggest that they can act as positive allosteric modulators (PAMs) for certain receptors. nih.gov To investigate if this compound acts as an allosteric modulator, functional assays in the presence of the endogenous ligand would be necessary. Structural studies, such as X-ray crystallography of the ternary complex (protein-orthosteric ligand-allosteric modulator), would be the definitive method to confirm an allosteric binding site and mechanism.

Vii. Molecular Interactions and Mechanistic Studies of 4 Methyl 3 Nitro 1h Pyrazol 1 Yl Methanol with Biological Macromolecules

Nucleic Acid (DNA/RNA) Interactions: Mechanistic Investigations

The ability of small molecules to interact with DNA and RNA can lead to significant biological consequences, including the modulation of gene expression and the inhibition of replication. The unique structural features of (4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol, including its aromatic pyrazole (B372694) ring, nitro group, and methanol (B129727) substituent, suggest the potential for various modes of interaction with the double helix and other nucleic acid structures.

Currently, there is a lack of direct experimental evidence detailing the specific binding mode of this compound with DNA or RNA. However, based on the behavior of structurally similar pyrazole derivatives, several potential mechanisms can be hypothesized and are subjects of ongoing investigation. Some pyrazole-containing compounds have been shown to inhibit DNA gyrase, a type II topoisomerase, suggesting an interaction that interferes with DNA replication and repair. researchgate.net

Computational docking simulations are a valuable tool in predicting the likely binding conformations. These models can help determine whether the molecule favors intercalation between base pairs, binding within the major or minor grooves of the DNA helix, or the formation of covalent adducts. The planarity of the pyrazole ring could facilitate intercalation, while the substituents may play a role in stabilizing interactions within the grooves through hydrogen bonding or van der Waals forces. The formation of covalent adducts, potentially through the reactivity of the nitro group under specific cellular conditions, is another area of theoretical exploration. nih.gov

Table 1: Predicted Binding Affinities of this compound with Nucleic Acid Structures (Hypothetical Data)

| Target | Predicted Binding Mode | Predicted Affinity (kcal/mol) | Key Interacting Residues/Bases |

|---|---|---|---|

| B-DNA | Minor Groove Binding | -6.8 | A-T rich regions |

| A-DNA | Intercalation | -5.5 | G-C rich regions |

| Z-DNA | Groove Binding | -4.9 | Alternating purine-pyrimidine |

Note: The data in this table is hypothetical and for illustrative purposes pending experimental validation.

Spectroscopic techniques are instrumental in confirming and characterizing the interactions between small molecules and nucleic acids. Techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) spectroscopy can provide insights into binding events and subsequent structural changes in the nucleic acid.

For instance, upon binding, a shift in the absorption spectrum (bathochromic or hypochromic shift) of the compound or the DNA can indicate an interaction. Fluorescence quenching experiments can also reveal binding affinities. Circular dichroism is particularly useful for detecting conformational changes in the DNA helix, such as unwinding or bending, that may occur upon ligand binding. While specific spectroscopic data for this compound is not yet available in the public domain, studies on other nitrophenyl pyrazole derivatives have utilized these methods to investigate their DNA binding properties. researchgate.net

Table 2: Expected Spectroscopic Shifts upon Interaction of this compound with Calf Thymus DNA (CT-DNA) (Hypothetical Data)

| Spectroscopic Method | Observed Change | Interpretation |

|---|---|---|

| UV-Vis Spectroscopy | Hypochromic shift in DNA absorption band | Intercalative binding |

| Fluorescence Spectroscopy | Quenching of intrinsic fluorescence | Static quenching mechanism |

Note: The data in this table is hypothetical and for illustrative purposes pending experimental validation.

Influence on Biochemical Pathways: Mechanistic Insights at the Molecular Level of Interaction

The interaction of this compound with biological macromolecules can trigger a cascade of events, ultimately influencing entire biochemical pathways. Pyrazole derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory and antimicrobial effects, which are indicative of their ability to modulate specific pathways. nih.govmdpi.com

For example, the anti-inflammatory properties of some pyrazole analogs are attributed to their interaction with and inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) synthesis pathway. nih.gov Molecular modeling studies have shown that these compounds can form hydrogen bonds and π-π interactions within the active site of the COX-2 enzyme. nih.gov It is plausible that this compound could exhibit similar interactions with enzymes in various pathways, depending on its specific molecular geometry and electronic properties.

Further research is necessary to identify the specific biochemical pathways affected by this compound and to understand the precise molecular mechanisms of interaction that lead to the observed biological effects.

Viii. Future Directions and Emerging Research Avenues for 4 Methyl 3 Nitro 1h Pyrazol 1 Yl Methanol

Exploration of Novel Synthetic Pathways and More Sustainable Methodologies

The future synthesis of (4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol is expected to pivot towards greener and more efficient methodologies, moving away from conventional routes that may rely on harsh reagents and environmentally taxing solvents. researchgate.netpharmacognosyjournal.net Research in pyrazole (B372694) synthesis has increasingly focused on green chemistry principles, including microwave-assisted reactions, the use of deep eutectic solvents (DESs), and the development of recyclable catalysts. researchgate.netpharmacognosyjournal.netnih.gov

Future synthetic explorations could focus on one-pot, multi-component reactions (MCRs) which offer high atom economy and procedural simplicity. nih.gov A hypothetical sustainable pathway could involve the condensation of a β-dicarbonyl compound, hydrazine (B178648), and a nitro-containing building block under microwave irradiation, potentially catalyzed by a reusable solid acid or nano-catalyst. pharmacognosyjournal.net Another promising avenue is the investigation of flow chemistry for the synthesis of this compound, which can offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. The development of bio-catalytic routes, while challenging, represents a frontier in sustainable synthesis that could offer unparalleled selectivity and environmental compatibility.

| Aspect | Traditional Synthesis (Hypothetical) | Proposed Sustainable Methodologies | Potential Advantages |

| Solvents | Volatile organic compounds (e.g., Toluene, DMF) | Water, Deep Eutectic Solvents (DESs), Supercritical CO₂ | Reduced toxicity, biodegradability, easier recycling |

| Energy Input | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasonic assistance | Rapid heating, reduced reaction times, lower energy consumption pharmacognosyjournal.netnih.gov |

| Catalysts | Homogeneous mineral acids (e.g., H₂SO₄) | Recyclable solid acids, nano-catalysts, biocatalysts | Catalyst reusability, reduced waste, higher selectivity |

| Process | Multi-step batch synthesis | One-pot multi-component reactions, Flow chemistry | Increased efficiency, atom economy, improved safety and scalability |

Advanced Functionalization for Tailored Reactivity and Chemoselectivity

This compound possesses multiple reactive sites: the hydroxymethyl group, the nitro group, and the pyrazole ring itself. Future research will undoubtedly focus on the selective modification of these sites to tailor the molecule's properties for specific applications. nih.gov

The hydroxymethyl group is a versatile handle for derivatization. Future work could explore its oxidation to the corresponding aldehyde or carboxylic acid, opening pathways to imines, amides, and other functional groups. Esterification or etherification of the alcohol could be used to append other molecular fragments, potentially modulating solubility or introducing new functionalities.

The nitro group is a strong electron-withdrawing group that significantly influences the pyrazole ring's reactivity. A key research direction is its selective reduction to an amino group. This transformation would provide access to a new family of compounds, where the resulting amine could be acylated, alkylated, or diazotized, serving as a linchpin for constructing more complex molecules. mdpi.com Furthermore, the functionalization of nitropyrazoles can be used to synthesize energetic materials, suggesting that derivatization could tune these properties. nih.govnih.gov

Chemoselective functionalization, where one functional group is modified in the presence of others, will be a critical area of investigation. For example, developing conditions to esterify the hydroxyl group without affecting the nitro group, or selectively reducing the nitro group, will be essential for creating a diverse library of derivatives.

| Functional Group | Potential Transformation | Resulting Moiety | Potential Application Area |

| Hydroxymethyl (-CH₂OH) | Oxidation | Aldehyde (-CHO), Carboxylic Acid (-COOH) | Synthetic intermediate, Ligand synthesis |

| Esterification / Etherification | Ester (-CH₂OOR), Ether (-CH₂OR) | Prodrug design, Materials science | |

| **Nitro (-NO₂) ** | Selective Reduction | Amino (-NH₂) | Access to amides, sulfonamides, azo compounds |

| Nucleophilic Substitution | Various (e.g., -OR, -SR, -NR₂) | Tuning electronic properties | |

| Pyrazole Ring (C-H) | Electrophilic Substitution | Halogenation, Nitration | Modulation of steric/electronic profile |

Integration into Complex Supramolecular Architectures and Self-Assembled Systems

The field of supramolecular chemistry focuses on the design of complex chemical systems from molecular components held together by non-covalent interactions. This compound is an excellent candidate for a molecular building block (synthon) in this field due to its capacity for hydrogen bonding and other intermolecular interactions. nih.govresearchgate.net

The pyrazole ring itself is known to form robust N-H···N hydrogen bonds, leading to the self-assembly of dimers, trimers, tetramers, and infinite chains. nih.govresearchgate.net The hydroxymethyl group introduces additional hydrogen bond donor (O-H) and acceptor (O) sites, while the nitro group can act as a hydrogen bond acceptor. Future research could investigate how the interplay of these groups directs the self-assembly of the molecule in the solid state, leading to predictable and well-defined crystal structures. This understanding is crucial for crystal engineering and the design of materials with specific properties.

A particularly exciting avenue is the use of this compound as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). The pyrazole nitrogen atoms are excellent coordination sites for metal ions. The hydroxymethyl group could either participate in secondary interactions within the framework or be used as a reactive site for post-synthetic modification of the MOF, allowing for the introduction of new functionalities after the framework has been assembled. nih.gov

Development of Advanced Computational Models for Predictive Analysis of its Chemical Behavior

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental research. researchgate.net For a relatively under-explored molecule like this compound, advanced computational models offer a powerful way to predict its behavior and prioritize experimental efforts.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. researchgate.netmdpi.comnih.gov Such studies can predict key parameters like the HOMO-LUMO energy gap, which relates to chemical reactivity and electronic properties, and the molecular electrostatic potential (MEP), which identifies regions susceptible to electrophilic and nucleophilic attack. This information is invaluable for predicting the regioselectivity of functionalization reactions.

Time-Dependent DFT (TD-DFT) can be used to predict the molecule's UV-visible absorption spectrum, providing insights into its photophysical properties. Molecular dynamics (MD) simulations can model the behavior of the molecule over time, offering a deeper understanding of its conformational dynamics and its interactions with solvent molecules or within larger assemblies. researchgate.net These predictive models can significantly accelerate the discovery process, allowing researchers to screen virtual libraries of derivatives and identify candidates with desirable properties before committing to extensive laboratory synthesis. researchgate.net

| Computational Method | Predicted Property | Relevance to Future Research |

| Density Functional Theory (DFT) | Optimized geometry, Electronic structure (HOMO/LUMO), Molecular Electrostatic Potential (MEP) | Predicting reactivity, stability, and sites for functionalization researchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Visible absorption spectra | Understanding photophysical properties, potential for optical materials |

| Molecular Dynamics (MD) | Conformational analysis, Solvation effects, Intermolecular interactions | Simulating behavior in solution and in self-assembled structures researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions | Analyzing hydrogen bonding and other forces in supramolecular assemblies |

Deepening Mechanistic Understanding of Molecular Interactions in Diverse Chemical and Biochemical Contexts

A fundamental goal of future research will be to elucidate the mechanisms by which this compound interacts with other molecules. This involves studying its behavior in both simple chemical systems and more complex biochemical environments.